(2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride
Overview
Description
(2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H14ClF2N and a molecular weight of 185.64 g/mol . This compound is known for its unique structural features, including the presence of two fluorine atoms and a cyclopentyl ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride typically involves the difluoromethylation of a suitable precursor. One common method includes the reaction of a cyclopentyl derivative with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and efficiency . The use of automated systems and stringent quality control measures are essential to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound for studying molecular interactions and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluoro-1-methylcyclopentyl)methanol
- (2,2-Difluoro-1-methylcyclopentyl)amine
- (2,2-Difluoro-1-methylcyclopentyl)chloride
Uniqueness
Compared to similar compounds, (2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride stands out due to its unique combination of a cyclopentyl ring and difluoromethyl group, which imparts distinct chemical and physical properties. These features make it particularly useful in various research and industrial applications.
Properties
IUPAC Name |
(2,2-difluoro-1-methylcyclopentyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6(5-10)3-2-4-7(6,8)9;/h2-5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWELCTMYFHCBTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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